3H-Spiro[2-benzofuran-1,3'-pyrrolidine]
Overview
Description
3H-Spiro[2-benzofuran-1,3’-pyrrolidine] is a versatile chemical compound with a unique spirocyclic structure. This compound is widely used in scientific research due to its diverse applications in organic synthesis, drug development, and various other fields .
Biochemical Analysis
Biochemical Properties
3H-Spiro[2-benzofuran-1,3’-pyrrolidine] plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can be attributed to the compound’s unique spiro structure, which allows it to bind to specific active sites on enzymes and proteins. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions .
Cellular Effects
The effects of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine] on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine] involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions at the molecular level are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine] change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, which are essential for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine] vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activities or influencing gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
3H-Spiro[2-benzofuran-1,3’-pyrrolidine] is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and metabolite levels. For instance, the compound has been shown to interact with enzymes involved in the glycolytic pathway, leading to changes in the levels of key metabolites . These interactions are essential for understanding the compound’s impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine] within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine] is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the subcellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine] typically involves the reaction of benzofuran derivatives with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the spirocyclization process, resulting in the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine] often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3H-Spiro[2-benzofuran-1,3’-pyrrolidine] undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine] include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3H-Spiro[2-benzofuran-1,3’-pyrrolidine] has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide
- 3H-Spiro(1-benzofuran-2,3’-pyrrolidine)
Uniqueness
3H-Spiro[2-benzofuran-1,3’-pyrrolidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in various research applications .
Properties
IUPAC Name |
spiro[1H-2-benzofuran-3,3'-pyrrolidine] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-9(3-1)7-13-11(10)5-6-12-8-11/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCYRDQMSMOQMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=CC=CC=C3CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621482 | |
Record name | 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57174-48-8 | |
Record name | Spiro[isobenzofuran-1(3H),3′-pyrrolidine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57174-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-spiro[2-benzofuran-1,3'-pyrrolidine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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